N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N7OS/c1-14-6-7-19(15(2)9-14)29-22-18(12-26-29)23(25-13-24-22)30-20(10-16(3)28-30)27-21(31)11-17-5-4-8-32-17/h4-10,12-13H,11H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHVVQITFVHJBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4C(=CC(=N4)C)NC(=O)CC5=CC=CS5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide is a complex compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 483.532 g/mol. The structure features multiple heterocycles, which are known to contribute to diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For instance, compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol | MV4-11 (leukemia) | 0.03 |
| 1-(4-Methoxybenzyl)-7-(4-methylpiperazin-1-yl)-N-[4-(4-methylpiperazin-1-yl)phenyl]-3-phenyl-1H-pyrazolo[3,4-c]pyridin-5-amine | MCF-7 (breast cancer) | 0.39 |
These results indicate that pyrazolo derivatives can effectively inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
The mechanisms by which these compounds exert their effects include:
- Inhibition of Kinases : Many pyrazolo compounds act as kinase inhibitors, targeting pathways involved in cell proliferation and survival.
- Induction of Apoptosis : Compounds have been shown to activate apoptotic pathways by cleaving poly(ADP-ribose) polymerase (PARP) and activating caspases .
- Cell Cycle Regulation : Some derivatives modulate the expression of proteins involved in the cell cycle, such as proliferating cell nuclear antigen (PCNA) .
Other Biological Activities
Beyond anticancer properties, pyrazolo compounds have demonstrated a range of biological activities:
- Antimicrobial : Certain derivatives exhibit antibacterial and antifungal properties.
- Anti-inflammatory : Pyrazoles have been noted for their ability to reduce inflammation in various models.
- Neuroprotective Effects : Some studies suggest protective effects against neurodegenerative conditions .
Case Studies and Research Findings
A notable study evaluated the antiproliferative activity of various substituted pyrazoles against human cancer cell lines. The findings revealed that structural modifications significantly influenced biological activity. For example, increasing the bulkiness of substituents at specific positions often reduced efficacy .
Another research highlighted that specific pyrazolo compounds could inhibit critical kinases involved in diabetic complications, suggesting potential therapeutic applications beyond oncology .
Q & A
Q. Q1. What are the recommended synthetic routes for this compound, and how can purity be optimized?
Methodological Answer: The synthesis of this compound involves multi-step organic reactions, including:
- Step 1: Formation of the pyrazolo[3,4-d]pyrimidine core via cyclization reactions using Vilsmeier-Haack reagent (POCl₃/DMF) to introduce electrophilic substituents .
- Step 2: Coupling of the thiophen-2-yl acetamide moiety via nucleophilic substitution or amidation reactions under reflux conditions (e.g., THF/DMA solvent system with HOBt and carbodiimide coupling agents) .
- Purity Optimization: Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Q2. Which spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- 1H/13C NMR: Assign signals for pyrazole, pyrimidine, and thiophene protons. Key diagnostic peaks include:
- Pyrazole C-H: δ 6.8–7.2 ppm (doublets, J = 2–3 Hz).
- Thiophene protons: δ 7.3–7.5 ppm (multiplet) .
- HRMS: Confirm molecular formula (e.g., [M+H]+ ion with <2 ppm error).
- FT-IR: Identify amide C=O stretch (~1650–1680 cm⁻¹) and pyrimidine ring vibrations (~1550 cm⁻¹) .
Advanced Research Questions
Q. Q3. How can computational modeling resolve contradictions in biological activity data?
Methodological Answer:
- Target Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with kinases or GPCRs. Prioritize binding poses with thiophene and pyrimidine moieties in hydrophobic pockets .
- MD Simulations (GROMACS): Assess stability of ligand-target complexes over 100 ns trajectories. Analyze RMSD (<2 Å) and hydrogen bond occupancy (>50%) to validate hypotheses from conflicting in vitro data .
- QSAR Studies: Corrogate substituent effects (e.g., methyl groups on phenyl rings) with bioactivity using descriptors like logP and polar surface area .
Q. Q4. What strategies are effective for optimizing reaction yields in multi-step syntheses?
Methodological Answer:
- DoE (Design of Experiments): Screen variables (temperature, catalyst loading) for critical steps (e.g., pyrazole ring formation). Use Minitab or JMP to identify optimal conditions (e.g., 60°C, 5 mol% Pd(OAc)₂) .
- Microwave-Assisted Synthesis: Reduce reaction time for cyclization steps (e.g., from 12 hours to 30 minutes at 100°C) while maintaining >90% yield .
- In Situ Monitoring: Employ ReactIR or LC-MS to track intermediate formation and adjust stoichiometry dynamically .
Q. Q5. How to design a structure-activity relationship (SAR) study for analogs with improved selectivity?
Methodological Answer:
- Core Modifications: Synthesize derivatives with:
- Pyrimidine substituents: Replace methyl groups with halogens or methoxy to alter steric/electronic profiles.
- Thiophene replacements: Test furan or phenyl rings to modulate π-π interactions .
- Biological Assays:
- Kinase inhibition: Screen against a panel (e.g., EGFR, BRAF) using ADP-Glo™ assays.
- Cytotoxicity: Compare IC₅₀ values in cancer vs. normal cell lines (e.g., HepG2 vs. HEK293) .
- Data Analysis: Use clustering algorithms (e.g., PCA) to correlate structural features with activity .
Data Contradiction Analysis
Q. Q6. How to address discrepancies between in vitro and in vivo efficacy data?
Methodological Answer:
- Pharmacokinetic Profiling: Measure plasma stability (e.g., t₁/₂ in mouse plasma), metabolic clearance (CYP450 isoforms), and bioavailability (oral vs. IV dosing) .
- Tissue Distribution: Use radiolabeled compound (³H or ¹⁴C) to track accumulation in target organs (e.g., liver, tumors) via scintillation counting .
- Metabolite ID: Perform LC-MS/MS to identify active/toxic metabolites (e.g., hydroxylation or N-dealkylation products) .
Q. Q7. What experimental controls are essential for validating target engagement?
Methodological Answer:
- Negative Controls: Use structurally similar but inactive analogs (e.g., methyl-to-hydrogen substitutions) to rule out off-target effects .
- Biochemical Assays: Include ATP-competitive inhibitors (e.g., staurosporine) in kinase assays to confirm mechanism .
- Genetic Knockdown (CRISPR/Cas9): Silence putative targets (e.g., EGFR) and assess loss of compound activity in cell viability assays .
Q. Tables for Reference
| Analog Modifications | Biological Impact | Source |
|---|---|---|
| Thiophene → Furan | Reduced cytotoxicity (IC₅₀ ↑2-fold) | |
| 2,4-Dimethylphenyl → 4-Fluorophenyl | Enhanced kinase inhibition (EGFR IC₅₀ 0.1 μM) | |
| Methyl → Chlorine on pyrimidine | Improved metabolic stability (t₁/₂ ↑3 hours) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
